6-Nitro-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione
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Overview
Description
6-Nitro-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique triazole and naphthoquinone moieties, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione typically involves a multi-step process. One common method is the metal-free domino [3 + 2] cycloaddition reaction. This approach involves the reaction of organic azides with alkynes in the presence of a solvent like dimethylformamide (DMF) under nitrogen atmosphere . The reaction conditions are usually mild, with the reaction being carried out at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the metal-free cycloaddition reaction suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-Nitro-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the nitro group, potentially altering the compound’s reactivity and biological properties.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions vary but generally involve standard laboratory techniques and equipment.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various ROS, while reduction can yield amine derivatives. Substitution reactions can produce a wide range of substituted triazole and naphthoquinone derivatives.
Scientific Research Applications
6-Nitro-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione has several scientific research applications:
Industry: Its unique chemical properties make it a valuable intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Nitro-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione involves several molecular targets and pathways:
Inhibition of DHODH: The compound binds to the active site of DHODH, inhibiting its activity and disrupting pyrimidine biosynthesis.
Induction of ROS: The compound’s ability to generate ROS leads to oxidative stress, mitochondrial dysfunction, and apoptosis in cancer cells.
Cell Cycle Arrest: By interfering with key cellular processes, the compound can induce cell cycle arrest, preventing the proliferation of cancer cells.
Comparison with Similar Compounds
6-Nitro-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione can be compared with other similar compounds, such as:
1H-Naphtho[2,3-d][1,2,3]triazole: This compound shares the triazole moiety but lacks the nitro and quinone groups, resulting in different chemical and biological properties.
6,7-Dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione: This derivative has additional methyl groups, which can influence its reactivity and biological activities.
The uniqueness of this compound lies in its combination of the nitro, triazole, and quinone functionalities, which contribute to its diverse chemical reactivity and potent biological activities.
Properties
CAS No. |
72365-05-0 |
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Molecular Formula |
C10H4N4O4 |
Molecular Weight |
244.16 g/mol |
IUPAC Name |
6-nitro-2H-benzo[f]benzotriazole-4,9-dione |
InChI |
InChI=1S/C10H4N4O4/c15-9-5-2-1-4(14(17)18)3-6(5)10(16)8-7(9)11-13-12-8/h1-3H,(H,11,12,13) |
InChI Key |
BUOSABXNKKCWBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=NNN=C3C2=O |
Origin of Product |
United States |
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